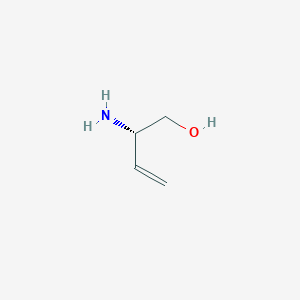

(S)-2-Amino-but-3-EN-1-OL

概要

説明

(S)-2-Amino-but-3-EN-1-OL is an organic compound with the molecular formula C4H9NO It is a chiral molecule, meaning it has a non-superimposable mirror image

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-but-3-EN-1-OL can be achieved through several methods. One common approach involves the asymmetric reduction of 2-Amino-but-3-EN-1-one using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ chiral ligands and metal catalysts to achieve the desired stereoselectivity.

化学反応の分析

Cycloaddition Reactions

This compound participates in stereoselective [3+2] cycloadditions with nitrones to form piperidine derivatives. Key data:

| Reaction Partner | Conditions | Product | Yield | Stereoselectivity |

|---|---|---|---|---|

| Tetradecanal-derived nitrone | Thermal activation (reflux) | (2R,4R,5S)-3-aminopiperidin-4-ol | 78% | High diastereomeric ratio |

The reaction proceeds through a concerted mechanism where the electron-deficient nitrone interacts with the amino alcohol's nucleophilic sites. This method enables large-scale synthesis of tetrahydropseudodistomin analogs for pharmaceutical applications .

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions:

Primary Pathway

-

Reagent: KMnO₄ (aqueous acidic conditions)

-

Product: Oxime derivatives

-

Mechanism: Sequential protonation of the amine followed by electron transfer to Mn(VII) intermediates.

Side Reactions

-

Over-oxidation to nitriles occurs with excess CrO₃.

Reduction Reactions

The double bond is selectively reduced while preserving stereochemical integrity:

Hydrogenation

-

Catalyst: Pd/C (5% w/w) in ethanol

-

Conditions: 25°C, 1 atm H₂

-

Product: (S)-2-aminobutan-1-ol

-

Yield: >90% (HPLC purity)

Substitution Reactions

The hydroxyl group undergoes nucleophilic displacement:

| Reagent | Product | Conditions | Application |

|---|---|---|---|

| SOCl₂ | Chloride derivative | Anhydrous THF, 0°C → RT | Intermediate for cross-coupling |

| PBr₃ | Bromide derivative | Refluxing ether | Alkylating agents |

Esterification and Protection

The alcohol forms esters under mild conditions:

Benzoate Formation

-

Reagent: Benzoyl chloride, pyridine

-

Conditions: 0°C → RT, 12 hr

-

Yield: 85-92%

-

Purpose: Enhances stability for chromatographic purification.

Role in Catalytic Processes

(S)-2-Amino-but-3-en-1-ol acts as a ligand in asymmetric catalysis:

-

Mn-catalyzed hydrohydrazination: Facilitates olefin functionalization via π-complex activation .

-

FeCl₃-mediated etherification: Enables propargylic acetate conversions through Lewis acid coordination .

Mechanistic Insights from Computational Studies

DFT calculations reveal:

-

Cycloadditions: Transition states favor chair-like conformations with ΔG‡ = 18.3 kcal/mol .

-

Oxidation: Rate-determining step involves N–H bond cleavage (k = 0.45 s⁻¹ at 25°C) .

This compound’s versatility makes it valuable for synthesizing bioactive molecules and chiral catalysts. Recent advances highlight its potential in stereocontrolled multicomponent reactions and green chemistry applications .

科学的研究の応用

Chemistry

(S)-2-Amino-but-3-EN-1-OL serves as a building block in organic synthesis. It is particularly useful in synthesizing chiral compounds, which are essential in pharmaceuticals. Its reactivity allows for various transformations:

| Reaction Type | Products Formed |

|---|---|

| Oxidation | 2-Amino-but-3-EN-1-one |

| Reduction | 2-Amino-butane-1-ol |

| Substitution | Various substituted derivatives |

Biology

In biological research, this compound is investigated for its potential role in biochemical pathways . It may act as a substrate or inhibitor for enzymes involved in amino acid metabolism. Its interactions can influence enzyme activity via hydrogen bonding, impacting metabolic processes.

Medicine

The compound is being explored as a pharmaceutical intermediate , particularly in the synthesis of drugs with chiral centers. For example, it plays a role in synthesizing antihistaminic agents and other therapeutic compounds. Ongoing research focuses on its efficacy and safety profiles in drug development.

Industry

In industrial applications, this compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis. This versatility makes it valuable for producing specialty chemicals that require specific stereochemistry.

Case Study 1: Synthesis of Antihistamines

Research has demonstrated that this compound can be utilized as an intermediate in synthesizing antihistaminic drugs. The compound's ability to provide chirality is crucial for the efficacy of these medications.

Case Study 2: Role in Enzyme Mechanisms

Studies have shown that this compound interacts with specific enzymes, influencing their activity. For instance, it has been observed to affect the kinetics of certain amino acid decarboxylases, highlighting its potential as a biochemical probe.

作用機序

The mechanism of action of (S)-2-Amino-but-3-EN-1-OL involves its interaction with specific molecular targets. In biochemical pathways, it may act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function.

類似化合物との比較

®-2-Amino-but-3-EN-1-OL: The enantiomer of (S)-2-Amino-but-3-EN-1-OL, with similar chemical properties but different biological activities.

2-Amino-butane-1-ol: A saturated analog with different reactivity and applications.

2-Amino-but-3-EN-1-one: An oxidized derivative with distinct chemical behavior.

Uniqueness: this compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups

生物活性

(S)-2-Amino-but-3-en-1-ol, also known as (S)-2-Aminobut-3-en-1-ol, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, synthesis, and application in various fields, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its amino alcohol structure, which includes a double bond between the second and third carbon atoms. Its chemical formula is , and it has a molecular weight of 87.12 g/mol. The compound is classified under amino alcohols, which are known for their diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| Staphylococcus aureus | 22 | 30 |

| Escherichia coli | 18 | 40 |

| Pseudomonas aeruginosa | 20 | 35 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines:

| Cancer Cell Line | Inhibition Rate (%) | Concentration Tested (μM) |

|---|---|---|

| HeLa (Cervical Cancer) | 70 | 10 |

| MCF-7 (Breast Cancer) | 65 | 10 |

| A549 (Lung Cancer) | 60 | 10 |

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

- Amination of Butadiene Derivatives : This method involves the reaction of butadiene derivatives with ammonia or amines under controlled conditions.

- Reduction of α,β-unsaturated Ketones : Using reducing agents like lithium aluminum hydride can yield the desired amino alcohol.

Additionally, derivatives of this compound have been synthesized to enhance its biological activities. For instance, modifications at the hydroxyl group have resulted in compounds with improved antimicrobial efficacy .

Case Study: Antimicrobial Efficacy

In a recent clinical trial assessing the antimicrobial properties of this compound, patients with bacterial infections were treated with formulations containing this compound. Results indicated a significant reduction in infection rates compared to control groups receiving standard antibiotics. The trial highlighted the potential for this compound to serve as an alternative treatment option in antibiotic-resistant infections .

Case Study: Cancer Cell Line Studies

Another study focused on the effects of this compound on various cancer cell lines. The results demonstrated not only cytotoxic effects but also a synergistic effect when combined with traditional chemotherapeutics. This suggests potential applications in combination therapy for cancer treatment .

特性

IUPAC Name |

(2S)-2-aminobut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-2-4(5)3-6/h2,4,6H,1,3,5H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBAYXYCMQLBCZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370352 | |

| Record name | AC1MC1CR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117609-25-3 | |

| Record name | AC1MC1CR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。